molecular formula C11H11BrO B13483761 3-(4-Bromophenyl)-3-methylcyclobutan-1-one

3-(4-Bromophenyl)-3-methylcyclobutan-1-one

Cat. No.: B13483761
M. Wt: 239.11 g/mol
InChI Key: UTRKEBZBNQZFPZ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-methylcyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-methylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with methylcyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-methylcyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.

    Reduction: Formation of 3-(4-bromophenyl)-3-methylcyclobutanol or 3-(4-bromophenyl)-3-methylcyclobutane.

    Substitution: Formation of compounds like 3-(4-methoxyphenyl)-3-methylcyclobutan-1-one.

Scientific Research Applications

3-(4-Bromophenyl)-3-methylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-methylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group further enhances its versatility in synthetic and biological applications.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

3-(4-bromophenyl)-3-methylcyclobutan-1-one

InChI

InChI=1S/C11H11BrO/c1-11(6-10(13)7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3

InChI Key

UTRKEBZBNQZFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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